N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride
Description
N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride (CAS: 1316221-64-3) is a synthetic small molecule characterized by a four-membered azetidine ring substituted with a carboxamide group and a 4-fluorophenyl ethyl side chain. Its InChIKey is AMELRZCSQQJMPE-UHFFFAOYSA-N .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-3-1-9(2-4-11)5-6-15-12(16)10-7-14-8-10;/h1-4,10,14H,5-8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMELRZCSQQJMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NCCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₅FN₂O
- Molecular Weight : 222.26 g/mol
- Structural Features : The compound features a fluorinated phenyl group and an azetidine ring, which contribute to its unique reactivity and stability.
The presence of the fluorine atom on the phenyl ring is particularly significant, as it can enhance the compound's biological activity and pharmacokinetic properties. Fluorine substitution is a common strategy in medicinal chemistry to improve binding affinity and metabolic stability.
Medicinal Chemistry
N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride has potential applications in the development of new therapeutic agents. Its structural characteristics suggest various avenues for exploration:
- Neuroprotective Properties : Preliminary research indicates that azetidine derivatives may exhibit neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial and Antiviral Activities : Investigations into the biological activities of similar compounds have revealed potential antimicrobial and antiviral properties, suggesting that this compound could be evaluated for similar effects.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its structural features allow for further functionalization, which can lead to the development of novel compounds with specific biological activities.
Case Studies and Research Findings
Although specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Neuroprotective Research : Studies on azetidine derivatives have shown promise in neuroprotection, indicating that this compound may be relevant in developing treatments for neurodegenerative diseases.
- Synthesis of Derivatives : Research has focused on synthesizing new azetidine derivatives, demonstrating efficient routes that could be adapted for producing this compound .
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Overview
The compound shares structural motifs with several fluorophenyl-containing derivatives, differing primarily in core heterocyclic rings, substituents, and therapeutic applications. Below is a comparative analysis:
Table 1: Key Comparisons with Structurally Related Compounds
Detailed Analysis
Pruvanserin Hydrochloride (CAS: 443144-27-2)
- Structural Differences : Pruvanserin replaces the azetidine ring with a piperazine core, conjugated to an indole-3-carbonitrile group. The 4-fluorophenyl ethyl side chain is retained .
- Pharmacological Profile : Pruvanserin is a serotonin (5-HT2A) receptor antagonist, validated in clinical trials for insomnia and depression .
Mibefradil-Related Compounds (e.g., CAS: 55332-37-1)
- Structural Differences : Mibefradil derivatives feature a fluorophenyl group attached to a butyric acid backbone rather than a heterocyclic core.
- Pharmacological Profile : These compounds inhibit T-type calcium channels, used historically for hypertension and angina .
- Key Differentiator : The absence of a heterocyclic ring reduces steric hindrance, favoring interaction with ion channels rather than G-protein-coupled receptors.
Benzimidazole Derivatives (e.g., 1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-amine)
- Structural Differences : The benzimidazole core replaces azetidine, with a fluorophenyl methyl group directly attached.
Physicochemical and Pharmacokinetic Considerations
Biological Activity
N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅FN₂O
- Molecular Weight : 222.26 g/mol
- CAS Number : 1286208-24-9
- SMILES Notation : C(CNC(C1CNC1)=O)c1ccc(cc1)F
The presence of a fluorine atom on the phenyl ring is significant as it can enhance the compound's biological activity and pharmacokinetic properties, such as binding affinity and metabolic stability.
Anticancer Potential
Research indicates that compounds with similar structural motifs to this compound may exhibit anticancer properties. For instance, azetidine derivatives have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer's disease.
In vitro studies have demonstrated that fluorinated compounds often show enhanced antiproliferative activity against various cancer cell lines compared to their non-fluorinated counterparts. This suggests that this compound could be a candidate for further investigation in cancer therapeutics .
Comparison with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| AZD-9291 | EGFR inhibitor | Targeted therapy for specific cancer types |
| N-[2-(4-Chlorophenyl)ethyl]azetidine-3-carboxamide | Chlorine substitution instead of fluorine | May exhibit different biological activity |
| N-[2-(Phenyl)ethyl]azetidine-3-carboxamide | Lacks fluorine substitution | Different pharmacokinetic properties |
The variations in substituents (fluorine vs. chlorine) significantly influence the biological activity and therapeutic applications of these compounds .
Case Studies and Research Findings
Although direct studies on this compound are sparse, related research has provided insights into its potential applications:
- Neuroprotective Studies : Azetidine derivatives have shown promise in neuroprotection, which could be relevant for developing therapies for Alzheimer’s disease.
- Antimicrobial Activity : Similar compounds have been investigated for their antimicrobial properties, indicating a broader spectrum of biological activities that may be explored with this compound.
- Polymer Applications : The compound is also being considered in polymer science due to its unique chemical structure, which could lead to materials with novel properties.
Q & A
Q. How to design analogs with improved metabolic stability without compromising activity?
- Methodological Answer : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) or replace ester groups with amides. Test analogs in human liver microsome (HLM) assays and correlate results with in silico metabolite prediction tools (e.g., MetaSite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
